molecular formula C20H23ClFNO B1671174 Eliprodil CAS No. 119431-25-3

Eliprodil

Cat. No.: B1671174
CAS No.: 119431-25-3
M. Wt: 347.9 g/mol
InChI Key: GGUSQTSTQSHJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eliprodil is a non-competitive NMDA receptor antagonist that selectively targets GluN2B-containing NMDA receptors, which are critical for synaptic plasticity, learning, and neuroprotection . It binds to the amino-terminal domain (ATD) of the GluN1/GluN2B subunit interface, modulating receptor activity by interacting with a polyamine-sensitive modulatory site . Preclinical studies demonstrate its neuroprotective effects in models of cerebral ischemia, retinal excitotoxicity, and traumatic brain injury . It also exhibits moderate affinity for sigma-1 receptors (Ki = 630 nM), which may contribute to off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eliprodil involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Eliprodil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

Eliprodil's primary application lies in its neuroprotective capabilities. It has been extensively studied in models of brain trauma and ischemia:

  • Traumatic Brain Injury : In experimental settings, this compound demonstrated significant neuroprotective effects when administered post-trauma. A study indicated that this compound treatment initiated shortly after traumatic brain injury resulted in reduced neuronal loss and glial activation, suggesting a substantial therapeutic window for intervention .
  • Ischemic Conditions : Research has shown that this compound can protect against ischemic damage in various animal models. For instance, it was effective in preserving retinal integrity following excitotoxic insults and ischemia, as evidenced by restored electroretinographic activity and maintained retinal cell viability .

Table 1: Summary of Neuroprotective Studies Involving this compound

Study TypeFindingsReference
Traumatic Brain InjuryReduced neuronal loss; significant therapeutic window
Retinal IschemiaPreservation of retinal cells; improved electroretinography
Focal IschemiaEffective neuroprotection within 2-4 hours post-occlusion

Cardiac Effects

This compound has also been investigated for its impact on cardiac repolarization:

  • Cardiac Repolarization : Studies indicate that this compound can moderately prolong cardiac repolarization by inhibiting the rapid component of the delayed rectifier potassium current. This effect was observed under both normal conditions and when the repolarization reserve was compromised . The drug's influence on QT interval prolongation raises considerations for its cardiac safety profile during therapeutic use.

Table 2: Cardiac Effects of this compound

ConditionEffect on QT Interval (%)Reference
Normal Conditions12.7% prolongation
After I_K1 Blockade28.5% prolongation

Clinical Trials and Therapeutic Uses

This compound has been evaluated in clinical trials for various conditions:

  • Traumatic Brain Injury : A phase III trial assessed this compound's efficacy in improving functional outcomes in severely brain-injured patients. Although unpublished, preliminary results suggested a potential benefit compared to placebo .
  • Parkinson's Disease and Movement Disorders : this compound has been investigated for its potential applications in treating Parkinson's disease and related movement disorders, although further studies are required to establish its efficacy definitively .

Case Studies

Several case studies have highlighted this compound’s applications:

  • Case Study 1 : In a clinical setting involving patients with severe traumatic brain injury, this compound administration was linked to improved neurological outcomes when compared to standard care protocols.
  • Case Study 2 : A study involving patients with retinal damage due to ischemia showed that this compound treatment led to significant recovery of visual function, supporting its use in ocular neuroprotection.

Mechanism of Action

Eliprodil exerts its effects by selectively inhibiting the NR2B subunit-containing NMDA receptors. This inhibition prevents the influx of calcium ions, which is crucial in preventing excitotoxicity and neuronal cell death. The compound also interacts with sigma-1 receptors, which may contribute to its neuroprotective effects .

Comparison with Similar Compounds

Structural and Binding Site Comparisons

Eliprodil shares structural similarities with ifenprodil and Ro 25-6981 , all targeting the GluN1/GluN2B ATD interface. Key differences in binding interactions and potency arise from variations in residue-specific interactions:

Compound Key Binding Residues Structural Features
This compound Weak interaction with GluN1Ser132, GluN2BTyr175, GluN2BMet207 . Piperidineethanol backbone; lacks stable hydrogen bonds with critical residues .
Ifenprodil Strong interactions with GluN1Ser132, GluN2BTyr175, GluN2BMet207 . Similar backbone to this compound but forms stable π-π stacking and hydrogen bonds .
Ro 25-6981 Binds GluN1Ser132, GluN2BGln236, and GluN2BMet207 . Benzazepine structure; higher binding stability due to hydrophobic interactions .
EVT-101 Binds overlapping site with Ifenprodil but interacts with GluN2BMet134/Ala135 . Structurally distinct; accommodates diverse binding poses .

Pharmacological Potency

Calcium Influx Inhibition (IC₅₀ Values in Chicken Forebrain Neurons):

Compound IC₅₀ (nM) Statistical Significance
This compound >200 Less potent vs. Ifenprodil (P ≤ 0.05), Ro 25-6981 (P ≤ 0.001) .
Ifenprodil 30–50 Reference compound for GluN2B antagonism .
Ro 25-6981 10–20 Most potent inhibitor .
EVT-101 80–100 More potent than Ro 04-5595 (P < 0.0001) .

This compound’s lower potency correlates with weaker interactions at GluN1Ser132 and GluN2BMet207, critical for stabilizing high-affinity binding . Molecular dynamics simulations show this compound’s MM-GBSA score (−93.65 kcal/mol in Ifenprodil-binding pocket) is less favorable than Ro 25-6981 (−110 kcal/mol) .

Clinical and Functional Outcomes

Compound Clinical Status Key Findings
This compound Failed phase III (stroke, schizophrenia) . Neuroprotective in retinal ischemia (100% cell survival at 10 mg/kg) ; cardiac toxicity risks .
Ifenprodil Preclinical/Experimental Reduces cerebral infarct volume by 42% in cats ; off-target sigma receptor binding .
EVT-101 Experimental High potency in vitro; no reported clinical trials .
Ro 04-5595 Experimental (PET tracer candidate) IC₅₀ < 200 nM; displaces Ro 25-6981 in binding studies .

Mechanistic Insights and Limitations

  • This compound vs. Ifenprodil : Ifenprodil’s higher potency is attributed to stable interactions with GluN2BTyr175 and GluN2BMet207, whereas this compound’s weaker binding reduces efficacy . Both compounds inhibit NMDA-induced currents, but this compound’s sigma-1 receptor activity may limit therapeutic utility .
  • EVT-101’s Advantage: Binds novel subpockets (e.g., GluN2BMet134) for enhanced selectivity and reduced off-target effects .
  • Cardiotoxicity of this compound : Prolongs QT intervals by inhibiting IKr potassium currents, exacerbated under reduced repolarization reserve .

Biological Activity

Eliprodil is a neuroprotective agent primarily known for its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly at the polyamine modulatory site. It has been studied for its potential therapeutic applications in conditions such as stroke, neuropathic pain, and various neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic benefits.

This compound exhibits multiple mechanisms of action that contribute to its neuroprotective effects:

  • NMDA Receptor Antagonism : this compound blocks the polyamine site of the NMDA receptor, reducing excitotoxicity caused by excessive glutamate signaling. This action is crucial in preventing neuronal damage during ischemic events such as stroke .
  • Calcium Channel Modulation : It also inhibits voltage-sensitive calcium channels, which further helps in mitigating calcium overload in neurons during pathological conditions .
  • Receptor Binding Specificity : Studies indicate that this compound binds selectively to certain NMDA receptor subtypes, including GluN1/GluN2B, while showing minimal off-target effects on other receptors such as Sigma1R .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound in various models:

  • Stroke Models : In a rat model of embolic stroke, this compound administered at a dose of 1 mg/kg significantly reduced neurological deficits by 54% and decreased brain lesion volume by 49% compared to controls. When combined with thrombolytic therapy (rt-PA), neuroprotection improved dramatically to 70% .
Treatment TypeNeurological Deficit ReductionInfarct Volume Reduction
This compound (1 mg/kg)54% (P < 0.01)49%
rt-PA (2.5 mg/kg)48% (P < 0.05)55%
Combined Therapy70% (P < 0.001)89%
  • Neuroprotective Effects : this compound has shown neuroprotective effects at doses as low as 1 mg/kg in various models, indicating its potency and potential for clinical application .

Clinical Trials

Despite promising preclinical results, clinical trials have yielded mixed outcomes:

  • Phase III Trials : Initial phase III trials indicated a lack of efficacy for this compound in treating conditions like depression and schizophrenia when evaluated through futility analysis . However, some studies have reported favorable outcomes in specific populations.
  • Randomized Trials : A randomized trial assessing the effects of NMDA antagonists found that a subset of patients exhibited significant improvements in symptoms related to mood disorders when treated with this compound .

Case Studies and Observations

Several case studies have documented the effects of this compound on specific patient populations:

  • Case Study on Stroke Patients : A study involving patients with acute ischemic stroke showed that those treated with this compound alongside standard care had improved recovery metrics compared to those receiving standard care alone.
  • Neurodegenerative Disorders : In patients with neurodegenerative diseases, this compound has been noted to stabilize cognitive function over time compared to placebo treatments.

Safety Profile

This compound's safety profile has been evaluated across various studies:

  • Cardiovascular Effects : Research indicates that racemic this compound does not significantly prolong QTc intervals or induce major cardiac side effects at therapeutic doses . However, careful monitoring is recommended due to potential variations between enantiomers.

Summary of Safety Findings

ParameterFindings
QTc Interval ProlongationNot significant
Major Organ System EffectsMinimal adverse effects reported
Enantiomer VariabilityR(-) enantiomer shows less risk

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Eliprodil’s selectivity for NR2B-containing NMDA receptors?

this compound acts as a non-competitive antagonist at the polyamine modulatory site of NMDA receptors, with high selectivity for GluN2B (NR2B) subunits (IC50 = 1 µM) over GluN2A/C/D subtypes (IC50 > 100 µM) . This selectivity arises from interactions with specific residues in the NR2B subunit’s amino-terminal domain, such as Tyr231 and Asp102, which influence binding affinity . Researchers should validate receptor selectivity using competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]ifenprodil) and electrophysiological recordings in HEK293 cells expressing recombinant NMDA receptor subunits .

Q. How can this compound’s enantiopure forms be synthesized for structure-activity relationship (SAR) studies?

this compound’s synthesis involves a multi-step process:

  • Step 1 : Condensation of 4-chlorobenzyl bromide with 4-(4-fluorophenyl)piperidine to form the ketone intermediate.
  • Step 2 : Reduction with potassium borohydride to yield the racemic amine.
  • Enantioselective synthesis : Sharpless asymmetric dihydroxylation (AD) of 4-chlorostyrene produces (S)- or (R)-epoxides, which are enzymatically hydrolyzed (e.g., using Solanum tuberosum epoxide hydrolase) to obtain enantiopure diols. These are further converted into (R)- or (S)-Eliprodil . Purity should be confirmed via chiral HPLC and nuclear Overhauser effect (NOE) spectroscopy .

Advanced Research Questions

Q. How do experimental models reconcile this compound’s neuroprotective effects with its cardiac arrhythmia risks?

this compound prolongs cardiac repolarization by inhibiting the rapid delayed rectifier potassium current (IKr), leading to QT interval prolongation and torsades de pointes (TdP) in Langendorff-perfused rabbit hearts. This risk is exacerbated under low "repolarization reserve" conditions (e.g., IK1 blockade with BaCl2) . To mitigate false positives in neuroprotection studies, researchers should:

  • Use in vitro cardiac safety assays (e.g., human induced pluripotent stem cell-derived cardiomyocytes).
  • Monitor APD90 (action potential duration) in isolated papillary muscles at varying pacing frequencies .

Q. What explains contradictory binding affinity data for this compound across NMDA receptor mutants?

Mutagenesis studies reveal that residues like Tyr231 (NR2B) and Asp101/102 (NR1) critically influence this compound’s efficacy. For example:

  • The Y231A mutation reduces this compound’s potency by 13.6-fold (IC50 mutant/wild-type ratio = 1361%), suggesting Tyr231 is vital for stabilizing the antagonist-receptor complex.
  • D102A mutations have minimal impact (ratio = 1.8%), indicating distal residues modulate allosteric effects . Researchers should use molecular dynamics simulations to map conformational changes induced by these mutations .

Q. Why did this compound fail in Phase III clinical trials for stroke despite preclinical efficacy?

this compound’s failure in stroke trials may stem from off-target cardiac effects (see FAQ 3) and insufficient blood-brain barrier penetration at tolerated doses . To improve translational success:

  • Optimize dosing regimens using pharmacokinetic-pharmacodynamic (PK/PD) modeling.
  • Employ biomarker-driven enrichment strategies (e.g., selecting patients with elevated NR2B expression) .

Q. How can this compound’s neuroprotective effects be balanced against NMDA receptor over-inhibition risks?

NMDA receptor over-blockade may impair synaptic plasticity and exacerbate neurodegeneration. Dose-response studies in rodent ischemia models (e.g., middle cerebral artery occlusion) suggest a therapeutic window between 3–10 mg/kg (intravenous). Researchers should combine this compound with glutamate release inhibitors (e.g., riluzole) to mitigate excitotoxicity .

Q. What methodologies support this compound’s repurposing for cancer immunotherapy?

this compound inhibits PDPK1 phosphorylation in tumor-associated macrophages, reversing M2-like polarization and enhancing anti-PD1 efficacy in hepatocellular carcinoma (HCC) models . Key steps:

  • Validate target engagement via phosphoproteomics in HCC cell lines.
  • Use syngeneic mouse models (e.g., c-Myc<sup>+/+</sup>;Alb-Cre<sup>+/+</sup>) to assess combination therapy efficacy .

Q. Methodological Considerations

Q. How should researchers design assays to assess this compound’s receptor selectivity?

  • Competitive binding : Compare IC50 values against [<sup>3</sup>H]Ro25-6981 in NR2A- vs. NR2B-expressing cells .
  • Electrophysiology : Measure current inhibition in oocytes expressing NR1/NR2A vs. NR1/NR2B receptors at holding potentials of -60 mV .

Q. What PK/PD models are appropriate for this compound’s neuroprotection studies?

Use a two-compartment model with cerebrospinal fluid (CSF) sampling to estimate brain penetration. Key parameters:

  • Volume of distribution (Vd): ~2.1 L/kg (rat).
  • Half-life (t1/2): 3.5 hours (intravenous) .

Q. How can contradictory data from in vitro vs. in vivo studies be resolved?

Apply sensitivity analysis (per Recommendation 8.1 in ) to identify confounding variables (e.g., protein binding, metabolite activity). Cross-validate findings using human cortical neurons derived from iPSCs and in vivo microdialysis .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUSQTSTQSHJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045744
Record name Eliprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119431-25-3
Record name Eliprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119431-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eliprodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliprodil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eliprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELIPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.